molecular formula C7H9N3O3 B2673219 ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate CAS No. 2028179-65-7

ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate

Cat. No. B2673219
CAS RN: 2028179-65-7
M. Wt: 183.167
InChI Key: DQBDWNRRLRUAJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate” contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms . It also contains an ethyl group and a 2-oxoacetate group.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the 1,2,3-triazole ring, which is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the 1,2,3-triazole ring could influence its polarity and solubility .

Scientific Research Applications

Histone Deacetylase (HDAC) Inhibition

Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate: has been investigated for its HDAC inhibitory activity. HDACs play a crucial role in gene expression regulation by removing acetyl groups from histone proteins. In particular, HDAC2, a class-I isoform, has been targeted due to its involvement in cellular processes . The compound demonstrates potent inhibition of HDAC2, with an IC50 value in the low micromolar range. Notably, two derivatives, 5e and 5f, exhibit up to 8-fold greater cytotoxicity than SAHA (a known HDAC inhibitor) in various cancer cell lines, including colon, prostate, and pancreatic cancer .

Boronic Acid Derivatives

Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate: can serve as a precursor for the synthesis of boronic acid derivatives. For instance, the pinacol ester of 4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol is obtained by functionalizing the triazole ring. These derivatives find applications in medicinal chemistry and as building blocks for drug design .

Triazole-Based Alcohols

The compound itself, when reduced, yields 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol . This triazole-based alcohol may have applications in organic synthesis, as it combines the reactivity of the triazole ring with the versatility of an alcohol functional group .

Bioconjugation and Click Chemistry

The presence of the triazole moiety in ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate makes it suitable for bioconjugation and click chemistry. Researchers can use it as a linker to attach biomolecules (such as peptides or proteins) to surfaces or other molecules. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, often referred to as “click chemistry,” can be employed for efficient conjugation .

Drug Discovery and Scaffold Modification

The compound’s unique structure provides opportunities for scaffold modification in drug discovery. Medicinal chemists can explore its reactivity to create novel derivatives with improved pharmacological properties. By introducing substituents or altering functional groups, researchers can fine-tune the compound’s biological activity .

Computational Modeling and Structure-Activity Relationships

Researchers can employ computational methods to study the structure-activity relationships (SAR) of ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate . Molecular modeling approaches can reveal insights into how specific structural features influence its biological activity. Understanding SAR aids in designing more potent analogs for targeted applications .

properties

IUPAC Name

ethyl 2-(3-methyltriazol-4-yl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-3-13-7(12)6(11)5-4-8-9-10(5)2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBDWNRRLRUAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CN=NN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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